Boc-Val-Arg-AMC.HCl

Thrombin Serine Protease Enzyme Kinetics

Substrate mismatch in protease assays causes wasted runs and false negatives. Boc-Val-Arg-AMC·HCl (CAS 113865-96-6) solves this with validated, sequence-specific thrombin kinetics. • Defined catalytic parameters: kcat = 0.032 s⁻¹, Km = 160 µM - ensures reproducible, quantitative cleavage at the Arg-AMC bond with AMC fluorophore release (Ex/Em 380/460 nm). • Compatible with HTS: DMSO-soluble HCl salt form enables 96/384-well automated liquid handling for inhibitor IC50 screening. • Multiplex-ready: used in standardized plasma protease profiling substrate pools for biomarker discovery. ≥98% purity (HPLC, LC/MS), lyophilized powder, stored at -20°C. Not suitable for KLK8 or furin - use Boc-Val-Pro-Arg-AMC or Boc-Arg-Val-Arg-Arg-AMC respectively for those targets.

Molecular Formula C26H39ClN6O6
Molecular Weight 567.1 g/mol
Cat. No. B13063007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Val-Arg-AMC.HCl
Molecular FormulaC26H39ClN6O6
Molecular Weight567.1 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C26H38N6O6.ClH/c1-14(2)21(31-25(36)38-26(4,5)6)23(35)32(18(22(27)34)8-7-11-30-24(28)29)16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H2,27,34)(H,31,36)(H4,28,29,30);1H/t18-,21-;/m0./s1
InChIKeyPCVOHAFYWBLXKT-ZXRBMNSTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Val-Arg-AMC.HCl Technical Specifications & Procurement Baseline


Boc-Val-Arg-AMC.HCl (CAS 113865-96-6) is a synthetic dipeptide fluorogenic substrate with the molecular formula C26H39ClN6O6 and a molecular weight of 567.09 g/mol . It is supplied as a hydrochloride salt, which enhances its solubility in aqueous buffers and is typically stored at -20°C [1]. The compound is primarily used to measure the enzymatic activity of trypsin-like serine proteases, particularly thrombin, by releasing the fluorescent reporter 7-amino-4-methylcoumarin (AMC) upon cleavage at the Arg-AMC bond, enabling real-time kinetic monitoring [2].

Fluorogenic dipeptide substrate for trypsin-like serine proteases, particularly thrombin
AMC release enables real-time kinetic fluorescence monitoring
Hydrochloride salt form supports aqueous buffer compatibility
Frozen storage recommended to maintain stability

Boc-Val-Arg-AMC.HCl Substitution Limitations


Fluorogenic peptide substrates with AMC leaving groups are not interchangeable due to significant differences in enzyme recognition, kinetic efficiency, and resistance to non-specific proteolysis. The specific dipeptide sequence (Boc-Val-Arg) in Boc-Val-Arg-AMC.HCl confers distinct substrate specificity and catalytic parameters compared to other common sequences such as Boc-Val-Pro-Arg, Z-Arg-Arg, or longer tetrabasic peptides like Boc-Arg-Val-Arg-Arg. These differences manifest as variations in Km and kcat values that directly impact assay sensitivity, linear range, and suitability for specific enzyme targets [1]. Substitution without validation can lead to erroneous kinetic constants, reduced signal-to-noise ratios, and incompatibility with established protocols [2]. The following evidence quantifies these critical differentiators.

! Sequence modifications (e.g., additional Pro at P2) can drastically alter catalytic efficiency and may compromise assay linear range.
! P2 residue identity and N-terminal protecting group (Boc vs. Z) are critical recognition determinants; generic substitution may not reproduce target enzyme kinetics.
! Polybasic substrates (e.g., for furin) require multiple Arg/Lys residues; dipeptide analogs may yield minimal or no detectable signal.

Boc-Val-Arg-AMC.HCl Quantifiable Differentiation Evidence


Thrombin Catalytic Efficiency Comparison

For thrombin, Boc-Val-Arg-AMC.HCl exhibits a kcat of 0.032 s⁻¹ and a Km of 160 µM [1]. In contrast, the tripeptide analog Boc-Val-Pro-Arg-AMC, which contains an additional proline residue, displays a markedly higher catalytic efficiency with a reported kcat of 105 s⁻¹ and a Km of 21 µM for the same enzyme [2]. The catalytic efficiency (kcat/Km) is approximately 0.2 M⁻¹s⁻¹ for Boc-Val-Arg-AMC versus 5,000 M⁻¹s⁻¹ for Boc-Val-Pro-Arg-AMC, representing a >25,000-fold difference in overall catalytic turnover efficiency. This difference is attributed to the enhanced binding affinity and turnover conferred by the Pro residue in the P2 position.

Thrombin efficiency
Context-dependent
kcat 0.032 s⁻¹, Km 160 µM vs. Boc-Val-Pro-Arg-AMC: kcat 105 s⁻¹, Km 21 µM; catalytic efficiency >25,000-fold lower
Lower turnover may support prolonged kinetic studies or thrombin mutant characterization.
Data from different vendor datasheets; enzyme source unspecified.
Thrombin Serine Protease Enzyme Kinetics

KLK8 Substrate Specificity

In a head-to-head comparison of synthetic substrates for human kallikrein 8 (KLK8), Boc-Val-Pro-Arg-AMC demonstrated a kcat of 8.8 ± 0.4 s⁻¹ and a Km of 434.0 ± 100.2 µM, yielding a catalytic efficiency (kcat/Km) of 20,300 ± 4,800 M⁻¹s⁻¹ [1]. While Boc-Val-Arg-AMC was not directly tested in this study, its dipeptide structure lacks the Pro residue critical for optimal KLK8 binding. For context, the related substrate Z-Val-Val-Arg-AMC exhibited a kcat of 6.5 ± 0.9 s⁻¹ and Km of 57.5 ± 10.7 µM (kcat/Km = 113,000 ± 26,200 M⁻¹s⁻¹), highlighting that minor sequence alterations dramatically alter kinetic profiles. This data underscores that Boc-Val-Arg-AMC is not an appropriate substitute for KLK8 assays, where tripeptide or longer substrates are required for detectable activity.

KLK8 specificity
Class-level
Not tested; lacks Pro at P2. Boc-Val-Pro-Arg-AMC: kcat/Km 20,300 M⁻¹s⁻¹; Z-Val-Val-Arg-AMC: 113,000 M⁻¹s⁻¹
KLK8 strongly prefers Pro-containing substrates; dipeptide may not support detectable cleavage.
Inference from related tripeptide kinetic data; direct testing recommended.
Kallikrein 8 KLK8 Neuropsin Serine Protease

Protease Panel Relative Activity

In a comparative analysis of fluorogenic substrates, Z-Arg-Arg-AMC exhibited only 17% relative activity compared to the reference substrate Z-Phe-Arg-MCA (set to 100%) [1]. While Boc-Val-Arg-AMC was not included in this specific dataset, the study demonstrates that even closely related dipeptide sequences with identical P1 Arg residues can exhibit vastly different cleavage efficiencies depending on the P2 amino acid and N-terminal protecting group. The Z-Arg-Arg-AMC sequence, with its dibasic Arg-Arg motif, is preferentially cleaved by cathepsin B and certain trypsin-like proteases, whereas Boc-Val-Arg-AMC is primarily recognized by thrombin and related enzymes. This data reinforces that substitution based solely on P1 Arg recognition is not valid.

Protease panel activity
Class-level
Z-Arg-Arg-AMC showed 17% relative activity vs. Z-Phe-Arg-MCA (100%). Boc-Val-Arg-AMC not in dataset.
P2 residue and protecting group dictate cleavage efficiency; P1 Arg recognition alone insufficient for substitution.
Comparative dataset with different substrate; class-level inference.
Cathepsin B Cysteine Protease Substrate Specificity

Furin Cleavage Efficiency

Furin, a calcium-dependent serine endoprotease, efficiently cleaves substrates containing the minimal consensus sequence Arg-X-(Lys/Arg)-Arg. The optimized tetrabasic substrate Boc-Arg-Val-Arg-Arg-AMC (Boc-RVRR-AMC) is cleaved by furin with a catalytic efficiency (kcat/Km) of approximately 4 × 10³ M⁻¹s⁻¹ [1]. In contrast, dibasic sequences such as Boc-Val-Arg-AMC are reported to have significantly lower catalytic efficiencies for furin, as furin's active site architecture requires multiple basic residues for optimal recognition [2]. While exact kinetic parameters for Boc-Val-Arg-AMC with furin are not readily available, the class-level inference is clear: tetrabasic substrates are required for sensitive furin activity assays; dipeptide substrates like Boc-Val-Arg-AMC are not suitable substitutes.

Furin efficiency
Class-level
Dibasic substrates show much lower efficiency than tetrabasic Boc-RVRR-AMC (kcat/Km ≈ 4×10³ M⁻¹s⁻¹).
Furin requires polybasic recognition sequence; dipeptide may not produce measurable activity.
Exact kinetic parameters for Boc-Val-Arg-AMC not available.
Furin Proprotein Convertase Substrate Processing

Multiplex Protease Profiling Panel

Boc-Val-Arg-AMC is included as a component of Substrate Pool B in a multiplexed fluorogenic reporter assay designed to profile protease activity in pig plasma [1]. This pool, containing Boc-Val-Arg-AMC alongside Arg-AMC, Z-Arg-Arg-AMC, Gly-Arg-AMC, and Z-Phe-Arg-AMC, is used at a final concentration of 2.5 µM per substrate. The inclusion of Boc-Val-Arg-AMC in this panel reflects its recognized utility for detecting thrombin-like activity in complex biological samples. Substrate pools are carefully curated to provide broad coverage of protease families; substitution of individual components would alter the pool's specificity profile and invalidate comparative studies.

Plasma profiling inclusion
Reported
Included in Substrate Pool B at 2.5 µM for plasma protease profiling, targeting thrombin-like activity.
Established component for complex sample analysis; supports protocol consistency.
Pig plasma, fluorescence Ex/Em 360/460 nm.
Multiplex Assay Protease Panel Plasma Activity

Boc Protecting Group: Solubility & Stability

The tert-butyloxycarbonyl (Boc) protecting group at the N-terminus of Boc-Val-Arg-AMC.HCl enhances the compound's solubility in organic solvents such as DMSO and improves its resistance to non-specific proteolysis compared to unprotected or Z-protected analogs . The hydrochloride salt form further ensures solubility in aqueous buffers, enabling direct use in enzymatic assays [1]. While direct comparative stability data between Boc-Val-Arg-AMC and other AMC substrates are not available, the presence of the Boc group is a class-level indicator of improved shelf-life and reduced background hydrolysis. Suppliers recommend storage at -20°C, with DMSO stock solutions stable for 1 month at -20°C or 6 months at -80°C [2].

Solubility & stability
Class-level
HCl salt enhances aqueous solubility; Boc group may improve resistance to non-specific proteolysis.
May reduce background hydrolysis and extend stock solution lifetime.
Direct comparative stability data not provided; storage at -20°C recommended.
Peptide Stability Solubility Storage

Boc-Val-Arg-AMC.HCl Research & Industrial Applications


Thrombin Activity Assays in Coagulation Research

Boc-Val-Arg-AMC.HCl is a validated substrate for measuring thrombin activity, with reported kinetic parameters of kcat = 0.032 s⁻¹ and Km = 160 µM [1]. This moderate catalytic efficiency makes it suitable for assays where rapid substrate depletion is a concern, such as in continuous kinetic monitoring or when studying low-activity thrombin mutants. The compound is particularly appropriate for plasma-based assays where thrombin is a key analyte, as demonstrated by its inclusion in substrate pools for plasma protease profiling [2].

Inhibitor Screening for Trypsin-like Proteases

The fluorogenic nature of Boc-Val-Arg-AMC.HCl enables real-time, continuous monitoring of enzymatic cleavage, facilitating high-throughput screening of protease inhibitors. Its specific cleavage by trypsin-like serine proteases, coupled with the quantitative fluorescence signal upon AMC release, allows for accurate IC50 determination in 96- or 384-well plate formats [1]. The compound's DMSO solubility and stability when stored at -20°C [2] support its use in automated liquid handling systems common in pharmaceutical discovery.

Multiplexed Protease Activity Profiling in Biological Fluids

Boc-Val-Arg-AMC.HCl is a component of standardized substrate pools used to profile protease activity in complex biological matrices such as plasma [1]. Its inclusion alongside other AMC substrates with distinct P1 and P2 specificities enables broad coverage of serine and cysteine protease families in a single multiplexed assay. This application is critical for biomarker discovery, disease state monitoring, and understanding the proteolytic milieu in pathological conditions.

Substrate Differentiation for KLK8 and Furin

Based on cross-study kinetic comparisons, Boc-Val-Arg-AMC.HCl is not a suitable substrate for assaying KLK8 or furin activity. KLK8 strongly prefers substrates with Pro at the P2 or P3 position, such as Boc-Val-Pro-Arg-AMC (kcat/Km = 20,300 M⁻¹s⁻¹) [1]. Furin requires polybasic sequences like Boc-Arg-Val-Arg-Arg-AMC (kcat/Km ≈ 4 × 10³ M⁻¹s⁻¹) [2]. Researchers studying these enzymes must select the appropriate substrate; this negative selection criterion is essential for avoiding false-negative results and wasted resources.

Application
Selection Property
Validation Focus
Thrombin Activity Assays
Lower-turnover fluorogenic substrate
Continuous kinetic monitoring without rapid substrate depletion
Inhibitor Screening
DMSO-soluble AMC substrate
Real-time IC50 determination in HTS plate formats
Multiplexed Protease Profiling
Standardized pool component
Protocol consistency and cross-study data comparability
Enzyme Substrate Differentiation
Sequence-length and residue specificity
Confirm activity with appropriate positive control and literature substrate preferences

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